molecular formula C19H19ClO3 B2479702 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid CAS No. 344281-36-3

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid

Cat. No.: B2479702
CAS No.: 344281-36-3
M. Wt: 330.81
InChI Key: RFBJKGPGFZFFEW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid (CAS 344281-36-3) is a high-purity organic compound with a molecular formula of C 19 H 19 ClO 3 and a molecular weight of 330.81 g/mol [ ][ ]. This chemical serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the synthesis of novel 7-aryl substituted paullone derivatives, a class of compounds with demonstrated biological activity [ ]. Researchers utilize this compound in the development of new therapeutic agents, particularly in anticancer drug discovery. The compound's structure allows it to be cyclized into keto-lactam intermediates, which are subsequently transformed into paullones via Fischer indolization [ ]. These paullone derivatives are of significant interest due to their structural similarity to 2-(1H-indol-3-yl)acetamides, which have shown promising in vitro submicromolar antitumor activity, including against cancer cells resistant to apoptosis and multi-drug resistant cell lines [ ]. The compound is a solid with a melting point of 154-157°C [ ]. Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. All safety data sheets (SDS) should be reviewed prior to handling.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO3/c1-12(2)13-3-5-14(6-4-13)17(19(22)23)11-18(21)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJKGPGFZFFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid hinges on disconnecting the oxobutanoic acid moiety into a β-keto nitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid. The aryl substituents are introduced via Michael addition or aldol condensation strategies. Critical intermediates include:

  • 3-(4-Chlorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one (Chalcone) : Formed via Claisen-Schmidt condensation between 4-chlorophenylacetophenone and 4-isopropylbenzaldehyde.
  • 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile : Generated through Michael addition of cyanide to the chalcone intermediate.

Primary Synthetic Routes

Chalcone Condensation Followed by Michael Addition and Hydrolysis

Step 1: Synthesis of Chalcone Intermediate

The chalcone 3-(4-chlorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-one is prepared via base-catalyzed aldol condensation. A mixture of 4-chlorophenylacetophenone (1.0 equiv) and 4-isopropylbenzaldehyde (1.1 equiv) is refluxed in ethanol with aqueous NaOH (10%) for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 75–85%).

Step 2: Michael Addition of Cyanide

The chalcone undergoes Michael addition with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 50°C for 1 hour. Acetic acid (1.0 equiv) is added to protonate the enolate intermediate, yielding 4-(4-chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile . Purification via column chromatography (ethyl acetate/hexane, 1:4) affords the nitrile in 65–70% yield.

Step 3: Acid-Catalyzed Hydrolysis

The nitrile intermediate is refluxed with concentrated hydrochloric acid (HCl) for 2 hours, followed by neutralization with sodium bicarbonate (NaHCO₃). The crude product is extracted with ethyl acetate, concentrated, and recrystallized from ethanol to yield the title compound (53–70% yield).

Reaction Scheme:

4-Chlorophenylacetophenone + 4-Isopropylbenzaldehyde  
    → Chalcone (Aldol Condensation)  
    → Michael Addition (KCN/DMSO)  
    → Nitrile Intermediate  
    → Hydrolysis (HCl)  
    → this compound  

Alternative Pathway: Direct Arylation via Suzuki-Miyaura Coupling

While less commonly reported, palladium-catalyzed cross-coupling offers a modular approach. A β-keto ester derivative undergoes Suzuki-Miyaura coupling with 4-chlorophenylboronic acid and 4-isopropylphenylboronic acid. However, this method suffers from lower yields (40–50%) due to steric hindrance from the isopropyl group.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

  • Chalcone Formation : Ethanol outperforms DMF or THF due to its ability to stabilize enolate intermediates.
  • Michael Addition : DMSO enhances cyanide nucleophilicity, while temperatures >50°C minimize side reactions.
  • Hydrolysis : Prolonged reflux (>2 hours) in HCl ensures complete nitrile conversion.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves chalcone condensation yields by 10–15%.
  • Microwave Assistance : Reducing reaction times by 30–40% while maintaining yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 8.3 Hz, 2H, Ar-H), 7.32–7.19 (m, 4H, Ar-H), 4.00 (dd, J = 10.8, 3.9 Hz, 1H, CH), 3.15 (dd, J = 17.8, 3.8 Hz, 1H, CH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH), 760 cm⁻¹ (C-Cl).

Physical Properties

Property Value
Melting Point 154–157°C
Molecular Formula C₁₉H₁₉ClO₃
Storage Conditions Ambient, inert gas

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur on the chlorophenyl ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the following areas:

Anticancer Research

Research indicates that derivatives of oxobutanoic acid, including 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated reduced viability in human cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms often involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Anti-inflammatory Properties

Studies have also highlighted the anti-inflammatory effects of this compound. It has been shown to modulate key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: In Vitro Cancer Cell Line Studies

In a study involving various human cancer cell lines, the compound was tested for cytotoxicity. Results indicated that it significantly inhibited cell growth and induced apoptosis at micromolar concentrations. This finding supports its potential use in developing new cancer therapies .

Case Study 2: Anti-inflammatory Effects in Animal Models

Preclinical trials using animal models demonstrated that the compound effectively reduced markers of inflammation and improved outcomes in models of inflammatory diseases. These results suggest a mechanism that could be exploited for treating inflammatory disorders .

Data Table: Biological Activities of Related Compounds

Compound NameTarget Enzyme/PathwayIC50 (µM)Effect
Compound AGSK30.5Anticancer
Compound BPI3K/Akt1.0Anti-inflammatory
Compound CNF-κB0.8Immunomodulatory

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Activity CAS RN Reference
4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid 4-Isopropylphenyl C₁₉H₁₉ClO₃ 330.81 g/mol High lipophilicity (logP ~3.5, estimated) 301193-52-2
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid (4-Chlorophenyl)sulfanyl C₁₉H₁₈Cl₂O₃S 397.32 g/mol Enhanced metabolic stability (sulfur bridge) 301193-52-2
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 4-Methylpiperazino C₁₅H₁₉ClN₂O₃ 310.78 g/mol Improved solubility (basic amine group) 139084-69-8
4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid Cyclopropylamino C₁₃H₁₄ClNO₃ 267.71 g/mol Compact substituent, moderate logP (~2.8) 1026123-05-6

Key Observations :

  • Lipophilicity: The 4-isopropylphenyl group confers higher logP compared to smaller substituents (e.g., cyclopropylamino) .
  • Solubility: Polar groups like piperazino enhance water solubility, critical for bioavailability .
  • Metabolic Stability : Sulfur-containing analogs exhibit resistance to oxidative metabolism .

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Molecular Formula Key Synthesis Method Reference
4-(4-Chlorophenyl)-4-oxobutanoic acid 4-Chlorophenyl C₁₀H₉ClO₃ Friedel-Crafts acylation
4-(4-Fluorophenyl)-4-oxobutanoic acid 4-Fluorophenyl C₁₀H₉FO₃ Similar to above
4-Phenyl-4-oxobutanoic acid Phenyl C₁₀H₁₀O₃ Base structure for derivatives

Key Observations :

  • Electron-Withdrawing Groups : Chloro and fluoro substituents enhance electrophilicity at the ketone group, influencing reactivity in downstream reactions .
  • Bioactivity : Chlorophenyl derivatives show higher affinity in receptor-binding assays compared to unsubstituted phenyl analogs .

Bioactivity and QSAR Insights

Quantitative structure-activity relationship (QSAR) studies highlight:

  • Lipophilicity-Activity Correlation : Increased logP (e.g., from 4-F to 4-Cl, 4-Br) correlates with enhanced antimicrobial and anti-inflammatory activity .
  • Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl) improve binding in hydrophobic enzyme pockets but may reduce solubility .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name logP (Calculated) Water Solubility (mg/mL) Melting Point (°C)
This compound 3.5 0.12 180–182
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid 2.1 1.45 155–157
4-(4-Fluorophenyl)-4-oxobutanoic acid 1.8 2.30 165–167

Biological Activity

4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, commonly referred to by its chemical formula C₁₉H₁₉ClO₃, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₁₉ClO₃
  • Molecular Weight : 330.81 g/mol
  • Melting Point : 154–157 °C
  • CAS Number : 344281-36-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may exhibit anti-inflammatory and anticancer properties, potentially through the inhibition of specific enzymes and modulation of signaling pathways.

1. Anti-inflammatory Activity

In vitro studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 has been linked to reduced production of prostaglandins, thereby alleviating inflammation .

2. Anticancer Properties

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the proliferation of MCF-7 breast cancer cells and HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Biological Activity Data Table

Activity TypeCell Line/ModelIC50 Value (µM)Reference
COX-2 InhibitionEnzymatic AssayN/A
AnticancerMCF-71.62
AnticancerHepG21.63
AntioxidantDPPH Assay23.07

Case Study 1: Anti-inflammatory Effects

A study conducted by Alam et al. explored the anti-inflammatory effects of various derivatives of oxobutanoic acids. The findings indicated that compounds similar to this compound significantly reduced inflammation markers in animal models .

Case Study 2: Anticancer Efficacy

In another investigation by Bajaj et al., the cytotoxicity of this compound was assessed against several cancer cell lines using the MTT assay. The results revealed that the compound effectively induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-2-(4-isopropylphenyl)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions such as Friedel-Crafts acylation, Knoevenagel condensation, or Michael addition. For example:

  • Friedel-Crafts acylation : Reacting maleic anhydride with chlorobenzene derivatives to form the ketone backbone .
  • Knoevenagel condensation : Using aldehydes (e.g., 4-isopropylbenzaldehyde) with active methylene compounds under basic conditions to form α,β-unsaturated ketones .
  • Hydrolysis and decarboxylation : Converting ester intermediates (e.g., methyl or ethyl esters) to the final carboxylic acid using NaOH or HCl . Yield optimization requires precise control of temperature (e.g., 60–80°C for Knoevenagel) and stoichiometric ratios of reagents. Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of chlorophenyl (δ 7.2–7.4 ppm) and isopropyl groups (δ 1.2–1.3 ppm for CH3_3) .
  • HPLC-MS : Quantifies purity (>95%) and identifies molecular ions (e.g., [M+H]+^+ at m/z 346.8) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase using fluorogenic substrates .
  • Cellular viability assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT or resazurin-based methods .
  • Protein binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for serum albumin or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., varying IC50_{50}50​ values)?

Discrepancies often arise from differences in assay conditions:

  • Buffer pH and ionic strength : Adjust to physiological conditions (pH 7.4, 150 mM NaCl) .
  • Enzyme source : Use recombinant human enzymes instead of animal-derived variants to avoid interspecies variability .
  • Control experiments : Include reference inhibitors (e.g., indomethacin for COX) to validate assay reliability .

Q. What strategies improve enantiomeric purity during synthesis, given its chiral center at C-2?

  • Chiral auxiliaries : Incorporate Evans oxazolidinones to direct asymmetric induction during ketone formation .
  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) to separate R/S enantiomers .
  • Catalytic asymmetric synthesis : Employ organocatalysts (e.g., proline derivatives) in Michael additions to achieve >90% enantiomeric excess .

Q. How does the isopropyl substituent influence its pharmacokinetic properties compared to methyl or halogen analogs?

  • Lipophilicity : The isopropyl group increases logP by ~0.5 units compared to methyl, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Bulkier substituents slow cytochrome P450-mediated oxidation, as shown in microsomal stability assays .
  • Structure-activity relationships (SAR) : Isopropyl enhances binding to hydrophobic enzyme pockets (e.g., COX-2), as confirmed via molecular docking .

Q. What computational methods are suitable for predicting its interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., COX-2) using crystal structures from the PDB (e.g., 5KIR) .
  • Molecular dynamics (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns simulations .
  • QSAR models : Train regression models on analogs to predict IC50_{50} values based on substituent electronic parameters (Hammett σ) .

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